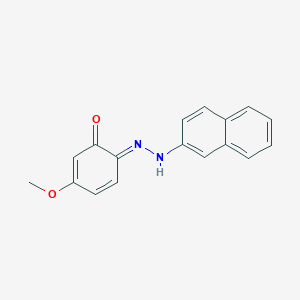
(6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one, also known as MNH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MNH is a hydrazone derivative that has shown promising results in biological and chemical studies.
Wirkmechanismus
The mechanism of action of (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one is not fully understood. However, it is believed that (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one exerts its biological activity by interacting with specific targets in cells. (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
(6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has been reported to exhibit various biochemical and physiological effects. (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
(6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has been shown to exhibit high selectivity and potency in various biological assays. However, (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has some limitations, including its poor solubility in water and its tendency to form aggregates in solution.
Zukünftige Richtungen
There are several potential future directions for the study of (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one. (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one could be further optimized for its biological activity by modifying its chemical structure. The use of (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one as a fluorescent probe could be explored further for its potential applications in imaging and sensing. (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one could also be used as a starting material for the synthesis of other hydrazone derivatives with potential biological activity. Finally, the mechanism of action of (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one could be further elucidated to better understand its potential applications in medicine and other fields.
In conclusion, (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one, or (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one, is a synthetic compound that has shown promising results in various scientific fields. (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has potential applications in medicinal chemistry, materials science, and catalysis. The synthesis of (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has been optimized, and its biological activity has been extensively studied. (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has several advantages for use in laboratory experiments, but it also has some limitations. There are several potential future directions for the study of (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one, including further optimization of its chemical structure and exploration of its potential applications in imaging and sensing.
Synthesemethoden
The synthesis of (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one involves the reaction of 2-hydrazinyl-1-naphthaldehyde and 3-methoxycyclohex-2-enone in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one. The synthesis of (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has been optimized by various researchers, and different methods have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
(6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has been reported to exhibit antimicrobial, anticancer, and antitubercular activities. It has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions. (6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one has shown potential as a fluorescent probe for metal ions and as a sensor for nitroaromatic compounds.
Eigenschaften
Molekularformel |
C17H14N2O2 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(6E)-3-methoxy-6-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-8-9-16(17(20)11-15)19-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3/b19-16+ |
InChI-Schlüssel |
YULADIISVXANLD-KNTRCKAVSA-N |
Isomerische SMILES |
COC1=CC(=O)/C(=N/NC2=CC3=CC=CC=C3C=C2)/C=C1 |
SMILES |
COC1=CC(=O)C(=NNC2=CC3=CC=CC=C3C=C2)C=C1 |
Kanonische SMILES |
COC1=CC(=O)C(=NNC2=CC3=CC=CC=C3C=C2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282908.png)
![2-bromo-N-{4-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282912.png)
![2-bromo-N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282913.png)
![2-bromo-N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B282914.png)
![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B282915.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B282918.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282919.png)
![2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282921.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide](/img/structure/B282923.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B282926.png)
![N-{4-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-chlorobenzamide](/img/structure/B282927.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282929.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282930.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B282931.png)